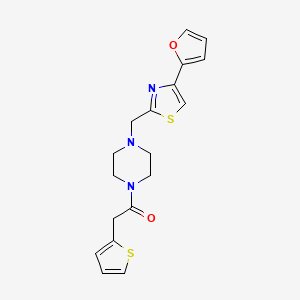
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from simple precursors and building up to more complex structures. For example, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole involves the preparation of an intermediate compound followed by further chemical reactions to achieve the final product . Similarly, the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene starts from 4-aminophenol and involves acetylation, nitration, and condensation steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as IR spectroscopy, NMR, and X-ray crystallography. The papers describe the use of these techniques to determine the structures of synthesized compounds. For example, the crystal structure analysis of a morpholinomethyl derivative revealed intermolecular interactions that contribute to the formation of a supramolecular network . These techniques would be essential in analyzing the molecular structure of "2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide".
Chemical Reactions Analysis
The papers provide examples of chemical reactions, such as the Fries rearrangement, which is a Lewis acid-catalyzed reaction used to produce key fluoro building blocks . Understanding these reactions can help in predicting the reactivity and possible transformations of the compound . The analytical method described for separating positional isomers of benzoxazole derivatives could also be relevant for analyzing the chemical reactions of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. The papers do not directly provide data on the physical and chemical properties of "this compound", but they do discuss properties of similar compounds. For example, the solubility, melting points, and stability of the compounds can be related to their molecular interactions and functional groups .
Scientific Research Applications
Antipsychotic Potential
Research on compounds similar to "2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide" has explored their potential antipsychotic effects. One study detailed the synthesis and pharmacological evaluation of a series of compounds, including those not interacting with dopamine receptors but showing antipsychotic-like profiles in animal behavior tests (Wise et al., 1987). These findings suggest a novel approach to antipsychotic drug development that could avoid the side effects associated with traditional dopamine receptor antagonists.
Radioligands for Imaging
Another area of research involves the development of radioligands for imaging specific receptors in the brain, such as peripheral benzodiazepine receptors (PBR). Studies have synthesized and evaluated compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for their potential in positron emission tomography (PET) imaging of PBRs, which play a role in neuroinflammation and neurodegenerative diseases (Zhang et al., 2003).
Anticancer Activity
Additionally, compounds structurally related to "this compound" have been investigated for their anticancer activities. For instance, the development of novel compounds with the potential to inhibit kinase activity, a critical pathway in cancer cell proliferation, has been a focus. Research into thiazolyl N-benzyl-substituted acetamide derivatives has revealed Src kinase inhibitory and anticancer activities, highlighting the therapeutic potential against various cancer types (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-5-3-2-4-14(17)12-21-19(23)11-16-10-18(25-22-16)13-6-8-15(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJOBOAJLCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)





![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)
![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)